4-(2,4-Dinitrophenyl)morpholin-3-one
Description
Significance of Morpholin-3-one (B89469) Heterocycles as Chemical Scaffolds
The morpholine (B109124) ring system is a six-membered heterocycle containing both an amine and an ether functional group. This structure is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its presence in numerous approved drugs and bioactive molecules. nih.govnih.gov Its advantageous physicochemical properties, including metabolic stability and improved pharmacokinetic profiles, make it a desirable component in drug design. nih.govnih.gov
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
| Gefitinib | Anticancer (EGFR Inhibitor) | Part of the quinazoline (B50416) pharmacophore, enhancing solubility and binding. |
| Linezolid | Antibiotic (Oxazolidinone) | Key structural component essential for antibacterial activity. |
| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | Contains a 4-substituted morpholin-3-one group crucial for activity. tdcommons.orgquickcompany.in |
| Aprepitant | Antiemetic | The morpholine ring is a central feature of this neurokinin-1 receptor antagonist. researchgate.net |
The Role of Dinitrophenyl Groups in Chemical Systems
The 2,4-dinitrophenyl (DNP) group is a powerful modulator of chemical reactivity, primarily due to the strong electron-withdrawing nature of its two nitro groups. shaalaa.comallen.in This property has several important implications in organic synthesis and analysis:
Activation for Nucleophilic Aromatic Substitution (SNAr): The presence of nitro groups at the ortho and para positions of a leaving group (like a halogen) on a benzene (B151609) ring significantly increases the ring's electrophilicity. This makes the compound highly susceptible to attack by nucleophiles, facilitating SNAr reactions. shaalaa.comsemanticscholar.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with nucleophiles like amines or hydrazines is a classic example of this enhanced reactivity. semanticscholar.orgresearchgate.net
Derivatization and Identification: 2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is a well-established chemical test for identifying aldehydes and ketones. geeksforgeeks.orgaskfilo.comchemservice.com It reacts with the carbonyl group to form a brightly colored yellow, orange, or red precipitate called a 2,4-dinitrophenylhydrazone. askfilo.comchemservice.com This reaction is highly specific and does not occur with other carbonyl-containing functional groups like carboxylic acids or esters. askfilo.comchemservice.com
Use as an Aminating Agent: Derivatives such as O-(2,4-dinitrophenyl)hydroxylamine serve as electrophilic aminating agents, capable of transferring an amino group to various substrates. researchgate.net
The electronic properties of the DNP group make it a valuable tool for both synthetic transformations and analytical applications.
Academic Context and Research Gaps Pertaining to 4-(2,4-Dinitrophenyl)morpholin-3-one
A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists for its constituent parts—the morpholin-3-one scaffold and the DNP group—there is a notable lack of published studies detailing the synthesis, characterization, or reactivity of this particular molecule.
In contrast, the related analogue, 4-(4-nitrophenyl)morpholin-3-one (B139987), is well-documented. tdcommons.orgchemicalbook.comgoogle.comacs.org This compound is a key intermediate in the synthesis of the widely used anticoagulant drug Rivaroxaban. tdcommons.orgquickcompany.in Similarly, the compound 4-(2,4-dinitrophenyl)morpholine (B188932) (lacking the C3-carbonyl group) has been synthesized and characterized, confirming the viability of forming the N-aryl bond between morpholine and the dinitrophenyl moiety. uq.edu.au The absence of research on the lactam version, this compound, suggests that its properties and potential applications remain unexplored, representing a clear gap in the current academic landscape.
Overview of Research Perspectives on this compound and Related Structures
Given the lack of direct research, perspectives on this compound can be inferred from the known chemistry of analogous compounds.
Synthetic Perspectives: The synthesis of 4-(4-nitrophenyl)morpholin-3-one is typically achieved through two primary routes:
N-Arylation of Morpholin-3-one: This involves the reaction of morpholin-3-one with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base. quickcompany.in
Intramolecular Cyclization: An alternative route involves reacting an N-arylated amino alcohol, like 2-((4-nitrophenyl)amino)ethan-1-ol, with chloroacetyl chloride, followed by base-mediated ring closure. Another variation involves the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.com
A plausible synthetic strategy for this compound would be to adapt these established methods, for instance, by reacting morpholin-3-one with 1-chloro-2,4-dinitrobenzene. The high reactivity of 1-chloro-2,4-dinitrobenzene towards nucleophilic substitution should facilitate this reaction. semanticscholar.org
Reactivity Perspectives: The chemical behavior of this compound is expected to be dominated by the DNP group. The bond between the morpholine nitrogen and the dinitrophenyl ring would likely be the most reactive site. It is conceivable that the entire 4-(2,4-dinitrophenyl)amino moiety could act as a leaving group in certain nucleophilic substitution reactions, a characteristic exploited in related chemical systems. Furthermore, the nitro groups themselves present reactive sites for reduction to the corresponding amino groups, which would yield a novel diamino-phenyl-morpholin-3-one derivative for further functionalization.
| Moiety | Key Characteristics | Role in Chemistry |
| Morpholin-3-one | Privileged scaffold, metabolically stable, synthetically accessible. nih.govresearchgate.net | Core structure in pharmaceuticals and agrochemicals. researchgate.netacs.org |
| 2,4-Dinitrophenyl | Strong electron-withdrawing group, activates substrates for SNAr. shaalaa.comsemanticscholar.org | Used in synthesis, as a derivatizing agent (DNPH), and in mechanistic studies. askfilo.comchemservice.com |
The study of this compound offers an opportunity to explore the interplay between a biologically relevant scaffold and a powerful electron-withdrawing group, potentially leading to new synthetic intermediates or molecules with unique chemical properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O6 |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
InChI Key |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2,4 Dinitrophenyl Morpholin 3 One
Strategies for Constructing the Morpholin-3-one (B89469) Ring System
The formation of the morpholin-3-one scaffold is a critical step in the synthesis of the target molecule. Various strategies have been developed, ranging from classical cyclization reactions to more complex multicomponent and ring-expansion approaches.
Cyclization Reactions in Morpholin-3-one Synthesis
The most prevalent method for constructing the morpholin-3-one ring is through intramolecular cyclization. This typically involves the reaction of a bifunctional precursor containing both an amine and a hydroxyl group with a suitable C2-synthon.
A common approach is the cyclocondensation of an N-substituted-2-aminoethanol with a haloacetyl halide, such as chloroacetyl chloride. google.com The reaction proceeds via initial acylation of the secondary amine, followed by an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group, displaces the halide to form the six-membered ring. The use of a base is crucial for this second step. nih.gov
Another well-established method is the intramolecular cyclization of N-(2-hydroxyethyl)-2-chloroacetamide derivatives. nih.gov In this case, the chloroacetamide precursor is first synthesized by reacting 2-aminoethanol with chloroacetyl chloride. Subsequent treatment with a base promotes the intramolecular nucleophilic substitution to yield the morpholin-3-one ring.
| Starting Materials | Reagents | Key Transformation | Ref. |
| N-substituted-2-aminoethanol | Chloroacetyl chloride, Base | Acylation and intramolecular cyclization | google.com |
| 2-Aminoethanol | 1. Chloroacetyl chloride, 2. Base | N-acylation followed by intramolecular cyclization | nih.gov |
Ring-Expansion and Multicomponent Approaches for Morpholin-3-one Formation
While less common for the synthesis of simple morpholin-3-ones, ring-expansion strategies offer an alternative route. These methods typically involve the transformation of smaller heterocyclic rings, such as appropriately substituted aziridines or oxazolidines, into the morpholin-3-one scaffold. However, specific examples leading directly to the 4-aryl-morpholin-3-one core are not extensively documented.
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that have been explored for the synthesis of various heterocyclic systems. nih.govwikipedia.orgnih.gov In the context of morpholin-3-one synthesis, a modified Ugi reaction could theoretically be employed using 2-aminoethanol as the amine component, along with an aldehyde, an isocyanide, and a carboxylic acid with a suitable leaving group for subsequent cyclization. researchgate.netnu.edu.kz Similarly, a Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, could be adapted to generate a precursor that can undergo cyclization to the morpholin-3-one ring. nih.govorganic-chemistry.org While these approaches offer potential for rapid library synthesis, their application to the specific synthesis of 4-(2,4-dinitrophenyl)morpholin-3-one is not yet well-established in the literature.
Approaches for Incorporating the 2,4-Dinitrophenyl Moiety
The introduction of the electron-deficient 2,4-dinitrophenyl group onto the nitrogen atom of the morpholin-3-one ring is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution or other condensation and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Arylation
Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for this transformation. The reaction involves the attack of the nucleophilic nitrogen of morpholin-3-one on an electron-deficient aromatic ring bearing a good leaving group. The strong electron-withdrawing nature of the two nitro groups in the ortho and para positions of the aromatic ring activates the substrate towards nucleophilic attack.
The most common substrates for this reaction are 1-fluoro-2,4-dinitrobenzene (B121222) and 1-chloro-2,4-dinitrobenzene (B32670). arkat-usa.orgquora.comnih.gov The fluoride (B91410) is generally a better leaving group than chloride in SNAr reactions, often leading to faster reaction rates and milder conditions. The reaction is typically carried out in the presence of a base to deprotonate the morpholin-3-one, thereby increasing its nucleophilicity.
| Arylating Agent | Nucleophile | Solvent | Base | Typical Conditions | Ref. |
| 1-Fluoro-2,4-dinitrobenzene | Morpholin-3-one | DMF, DMSO | K2CO3, Et3N | Room temperature to moderate heating | google.com |
| 1-Chloro-2,4-dinitrobenzene | Morpholin-3-one | Acetonitrile (B52724), n-hexane | NaHCO3, Piperidine | Room temperature to reflux | arkat-usa.org |
Condensation and Coupling Reactions for Ar-N Bond Formation
An alternative to direct SNAr on a pre-formed morpholin-3-one ring is the formation of the Ar-N bond at an earlier stage of the synthesis. This can be achieved through various condensation and coupling reactions.
One approach involves the condensation of p-halonitrobenzene with morpholine (B109124), followed by oxidation of the resulting 4-(4-nitrophenyl)morpholine (B78992) to the corresponding morpholin-3-one. google.com This method, however, would require a subsequent nitration step to introduce the second nitro group at the 2-position of the phenyl ring.
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned for the formation of the Ar-N bond. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides. In principle, morpholin-3-one could be coupled with 1-halo-2,4-dinitrobenzene. However, the high reactivity of the dinitrophenyl system towards SNAr often makes the use of transition-metal catalysis unnecessary and less common for this specific transformation.
Another strategy involves the nitration of a pre-formed 4-phenylmorpholin-3-one (B154935). google.com This method requires harsh conditions, typically a mixture of nitric acid and sulfuric acid, and may suffer from issues with regioselectivity and the formation of polysubstituted byproducts. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net
Convergent and Divergent Synthetic Routes for this compound
Another convergent strategy involves the reaction of 2-(2-chloroethoxy)acetyl chloride with 4-nitroaniline (B120555), followed by intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com This intermediate can then be nitrated to yield the final product. This route is particularly useful in the synthesis of related pharmaceutical intermediates. researchgate.netchemicalbook.com
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. jchemrev.comnih.gov In the context of this compound, one could envision a strategy where the morpholin-3-one core acts as a scaffold. This scaffold could be first arylated with a suitable phenyl group, and then functionalized in subsequent steps. For instance, 4-phenylmorpholin-3-one could be synthesized and then subjected to various electrophilic aromatic substitution reactions, including nitration, to introduce the dinitro substitution pattern. google.com This approach would allow for the synthesis of a library of 4-aryl-morpholin-3-one derivatives with different substitution patterns on the aromatic ring from a common precursor.
| Strategy | Description | Example | Advantages |
| Convergent | Independent synthesis of morpholin-3-one and the arylating agent, followed by coupling. | SNAr reaction of morpholin-3-one with 1-fluoro-2,4-dinitrobenzene. | High overall yields, modularity. |
| Convergent | Stepwise construction starting from simpler precursors. | Reaction of 2-(2-chloroethoxy)acetyl chloride with 4-nitroaniline followed by cyclization and nitration. | Control over each step, access to key intermediates. |
| Divergent | Synthesis of a common scaffold (e.g., 4-phenylmorpholin-3-one) followed by functionalization. | Nitration of 4-phenylmorpholin-3-one. | Access to a library of analogues from a common intermediate. |
Synthesis via 4-(4-Nitrophenyl)morpholin-3-one Intermediates and Subsequent Nitration/Reduction
Information regarding the subsequent nitration of 4-(4-Nitrophenyl)morpholin-3-one to yield a dinitrophenyl product is not available in the provided search results. While the synthesis of 4-(4-Nitrophenyl)morpholin-3-one is well-documented, for instance, through the nitration of 4-phenyl-3-morpholinone, the further reaction to introduce a second nitro group at the 2-position is not described.
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
There is no available data on the optimization of reaction conditions or process efficiency for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 4 2,4 Dinitrophenyl Morpholin 3 One
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Dinitrophenyl Group
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-(2,4-dinitrophenyl)morpholin-3-one. wikipedia.org In this reaction, the morpholin-3-one (B89469) group acts as a leaving group, being displaced by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org The presence of two nitro groups, positioned ortho and para to the site of substitution, is crucial as they activate the ring toward nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.orglibretexts.org
Kinetics and Thermodynamics of Nucleophilic Attack on the Dinitrophenyl Ring
The SNAr reaction of dinitrophenyl derivatives is a well-studied process that provides insight into the reactivity of this compound. The reaction typically follows a stepwise mechanism where the initial attack of the nucleophile on the electron-deficient aromatic ring is the first step. nih.govnih.gov This leads to the formation of a zwitterionic or anionic intermediate. nih.govresearchgate.net
The rate-determining step of the reaction can vary depending on the specific reactants and conditions. semanticscholar.orgresearchgate.net In many cases, the initial nucleophilic attack and the formation of the tetrahedral intermediate is the rate-limiting step. researchgate.net However, under certain conditions, particularly with a poor leaving group or in specific solvents, the expulsion of the leaving group from the intermediate can become rate-limiting. researchgate.netsemanticscholar.org
| Nucleophile (Aniline Derivative) | Solvent System | Second-Order Rate Constant, k₁ (M⁻¹s⁻¹) | Mechanistic Pathway |
| 4-Chloroaniline | MeOH–Me₂SO (50:50 v/v) | 0.035 | Polar (SNAr) |
| Aniline (B41778) | MeOH–Me₂SO (50:50 v/v) | 0.122 | Polar (SNAr) |
| 4-Methoxyaniline | MeOH–Me₂SO (50:50 v/v) | 1.85 | Single Electron Transfer (SET) |
| 4-Methylaniline | MeOH–Me₂SO (50:50 v/v) | 0.701 | Single Electron Transfer (SET) |
This table presents kinetic data for the SNAr reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various anilines, illustrating the change in rate and mechanism with nucleophile basicity. Similar trends would be expected for this compound. nih.gov
Influence of Nucleophile Basicity and Steric Hindrance on SNAr Reaction Rates
The rate of SNAr reactions is significantly influenced by the properties of the attacking nucleophile, primarily its basicity and steric bulk. researchgate.net Generally, a more basic (and thus more nucleophilic) reagent will lead to a faster reaction rate. nih.govmasterorganicchemistry.com For instance, in the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, the second-order rate constant increases as the aniline substituent changes from an electron-withdrawing group to an electron-donating group, which enhances the nucleophile's basicity. nih.gov
However, this relationship is not always straightforward. Steric hindrance can play a crucial role, potentially overriding the effect of basicity. researchgate.netmasterorganicchemistry.com A bulky nucleophile may struggle to approach the reaction center, leading to a significant decrease in the reaction rate, even if it is strongly basic. researchgate.netrsc.org For example, the reaction of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers is extremely slow compared to the reaction with aniline. This rate reduction by a factor of 10⁵ is attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. researchgate.netrsc.org Therefore, an optimal nucleophile for SNAr reactions on substrates like this compound would possess high basicity but minimal steric bulk around the nucleophilic atom. researchgate.net
Role of Solvent Effects in SNAr Reaction Pathways
The solvent plays a critical role in SNAr reactions, affecting reaction rates and sometimes even the mechanism itself. nih.govrsc.org The transition from protic to dipolar aprotic solvents generally enhances the rate of SNAr reactions. This is primarily due to the decreased solvation of the anionic nucleophile in aprotic solvents, which increases its ground-state energy and thus lowers the activation barrier. Protic solvents, like methanol, can form strong hydrogen bonds with the nucleophile, stabilizing it and making it less reactive. researchgate.net
The reactivity sequence for the SNAr reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) was found to be in the order of DMSO > MeCN > MeOH. semanticscholar.org This order reflects the ability of the solvent to stabilize the charged transition state and intermediates. semanticscholar.org Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are particularly effective at solvating the charged Meisenheimer complex, thereby facilitating the reaction. nih.govresearchgate.net The properties of the solvent, such as its polarity/polarizability and its ability to act as a hydrogen bond donor or acceptor, have a strong influence on the reaction rates. nih.gov In some cases, explicit solvent molecules may participate directly in the reaction mechanism, acting as catalysts or modifying the free energy surface of the reaction pathway. chemrxiv.org
| Solvent | Relative Rate (k_rel) | Solvent Type | Key Solvent Property |
| Methanol (MeOH) | 1 | Protic | Hydrogen Bond Donor |
| Acetonitrile (MeCN) | ~10² | Dipolar Aprotic | High Polarity |
| Dimethyl Sulfoxide (DMSO) | ~10⁴ | Dipolar Aprotic | High Polarity/Polarizability |
| Hexamethylphosphoramide (HMPA) | ~10⁵ | Dipolar Aprotic | Excellent Cation Solvation |
This table illustrates the general trend of solvent effects on SNAr reaction rates, showing a significant rate increase in dipolar aprotic solvents compared to protic solvents. Data is generalized from studies on similar dinitrophenyl systems. semanticscholar.orgresearchgate.net
Formation and Decomposition of Meisenheimer Complexes and Tetrahedral Intermediates
A key feature of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org This complex results from the addition of the nucleophile to the carbon atom bearing the leaving group. libretexts.org The stability of this intermediate is crucial for the reaction to proceed and is greatly enhanced by the presence of electron-withdrawing groups like the nitro groups on the dinitrophenyl ring, which delocalize the negative charge. wikipedia.orglibretexts.org
In many SNAr reactions, these Meisenheimer complexes are transient species. researchgate.net However, when the complex is sufficiently stabilized, for example, by strong electron-withdrawing groups and a poor leaving group, it can be long-lived enough to be detected and characterized spectroscopically. nih.govbris.ac.uk The decomposition of the Meisenheimer complex occurs in the second step of the reaction, where the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Recent research suggests that while the stepwise mechanism involving a distinct Meisenheimer intermediate is common, some SNAr reactions may proceed through a more concerted pathway where bond formation and bond cleavage occur in a single, asynchronous step. nih.govbris.ac.uknih.gov The specific pathway—stepwise versus concerted—is thought to depend on factors such as the stability of the potential intermediate and the nature of the leaving group. nih.govbris.ac.uk
Reactions Involving the Morpholin-3-one Core
The morpholin-3-one ring contains an amide functional group, which is generally less reactive than other carbonyl derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. wikipedia.org However, specific transformations at the amide nitrogen are possible under certain conditions.
Transformations at the Amide Nitrogen of the Morpholin-3-one Ring
The nitrogen atom of the morpholin-3-one ring in this compound is an amide nitrogen. Transformations at this position typically involve cleavage of the N-aryl bond or reactions that modify the amide functionality itself.
Cleavage of the N-C(aryl) bond is the reverse of an N-arylation reaction. While amide N-arylations often require catalysts and high temperatures due to the low nucleophilicity of amides, the cleavage of this bond can be achieved under specific nucleophilic or reductive conditions. chemistryviews.org
Another potential transformation involves reactions that proceed via activation of the amide. For example, treatment with reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a nitrogen source can lead to the deconstruction of the amide structure, resulting in cleavage of both the C-C and C-N bonds of the original amide. chinesechemsoc.org While amides are generally resistant to simple nucleophilic substitution at the nitrogen, theoretical and experimental studies have shown that SN2 reactions can occur at the amide nitrogen in specialized systems, such as N-acyloxy-N-alkoxyamides, which are activated towards nucleophilic attack. nih.govumich.edu For a standard N-aryl lactam like this compound, such direct substitutions at the nitrogen are less common but could potentially be induced with highly reactive electrophiles or under catalytic conditions.
Reactions at the Carbonyl Group of Morpholin-3-one
The carbonyl group of the morpholin-3-one ring in this compound is a potential site for nucleophilic attack. The reactivity of this carbonyl group is influenced by the electronic properties of the substituents on the morpholine (B109124) nitrogen. The presence of the strongly electron-withdrawing 2,4-dinitrophenyl group is expected to have a significant impact on the electrophilicity of the carbonyl carbon.
While specific experimental studies on the carbonyl reactivity of this compound are not extensively reported in the literature, the general reactivity of carbonyl groups in similar cyclic amide (lactam) systems allows for predictions of its chemical behavior. Common reactions at the carbonyl group include reduction and addition of organometallic reagents.
Reduction of the Carbonyl Group:
The carbonyl group in amides and lactams can be reduced to a methylene (B1212753) group (CH₂) or an alcohol, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide carbonyl.
Reduction to Methylene Group: Complete reduction of the carbonyl to a methylene group would yield 4-(2,4-dinitrophenyl)morpholine (B188932). This reaction typically involves a strong hydride donor.
Partial Reduction to an Aminal: Under carefully controlled conditions, partial reduction might be possible, leading to a hemiaminal or aminal intermediate.
It is important to note that the nitro groups on the dinitrophenyl ring are also susceptible to reduction. Therefore, achieving selective reduction of the carbonyl group without affecting the nitro groups would require careful selection of the reducing agent and reaction conditions.
Reaction with Organometallic Reagents:
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that can add to carbonyl groups. The reaction of such reagents with the carbonyl group of this compound would be expected to proceed via nucleophilic addition. The initial addition would form a tetrahedral intermediate, which upon workup could lead to various products, including ring-opened structures or tertiary alcohols, depending on the stability of the intermediate and the reaction conditions.
The electrophilicity of the carbonyl carbon in this compound is modulated by the resonance delocalization of the nitrogen lone pair into the carbonyl group and the inductive effect of the dinitrophenyl substituent. The electron-withdrawing nature of the dinitrophenyl group is expected to decrease the electron-donating ability of the nitrogen atom into the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack compared to N-alkyl morpholin-3-ones.
Rearrangement and Ring Transformation Studies of N-(2,4-Dinitrophenyl)morpholine N-Oxides
The thermal rearrangement of tertiary amine N-oxides, often known as the Meisenheimer rearrangement, has been studied for N-(2,4-dinitrophenyl)morpholine N-oxide. This reaction involves the migration of the N-aryl group to the oxygen atom, resulting in the formation of a substituted hydroxylamine.
In a study by Al-Nuri and Lahham, the kinetics of the thermal rearrangement of N-(2,4-dinitrophenyl)morpholine N-oxide were investigated in various aprotic solvents. The reaction was found to follow first-order kinetics. The rearrangement is proposed to proceed through an intramolecular cyclic mechanism (SNi), as supported by the kinetic data and the absence of crossover products in experiments with mixed N-oxides. wisc.edubeilstein-journals.org
The rate of this rearrangement is significantly influenced by both steric and polar factors. The presence of the electron-withdrawing nitro groups on the phenyl ring facilitates the migration of this group. The reaction can be represented as follows:
Scheme 1: Thermal Rearrangement of N-(2,4-Dinitrophenyl)morpholine N-Oxide N-(2,4-Dinitrophenyl)morpholine N-oxide rearranges upon heating to O-(2,4-Dinitrophenyl)-N-hydroxymorpholine.
The kinetic parameters for this rearrangement have been determined in different solvents, highlighting the influence of the solvent polarity on the reaction rate.
| Solvent | Temperature (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| Benzene (B151609) | 60 | 1.8 | 95.3 | -45.2 |
| 70 | 5.1 | |||
| 80 | 13.8 | |||
| 90 | 35.5 | |||
| Dioxane | 60 | 2.5 | 92.8 | -52.1 |
| 70 | 7.0 | |||
| 80 | 18.6 | |||
| 90 | 47.9 |
Electrophilic Aromatic Substitution Patterns on the Dinitrophenyl Moiety (Theoretical and Experimental Considerations)
Theoretical Considerations:
The dinitrophenyl moiety of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is a consequence of the strong electron-withdrawing nature of the two nitro groups and, to a lesser extent, the morpholin-3-one substituent attached through the nitrogen atom.
The nitro group is a powerful deactivating group due to both its strong negative inductive effect (-I) and its strong negative resonance effect (-M). These effects withdraw electron density from the benzene ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles. The presence of two such groups, particularly in a 1,2,4-relationship, renders the aromatic ring extremely electron-deficient.
Considering the directing effects of the substituents, if an electrophilic aromatic substitution reaction were to be forced under extremely harsh conditions, the substitution pattern would be dictated by the combined influence of the three groups. Both nitro groups are meta-directing. The morpholin-3-one group is an ortho, para-director. In a 2,4-disubstituted ring, the positions are C-3, C-5, and C-6.
Position C-3: Ortho to the C-2 nitro group and meta to the C-4 nitro group.
Position C-5: Meta to the C-4 nitro group and para to the C-1 morpholin-3-one group.
Position C-6: Ortho to the C-1 morpholin-3-one group and meta to the C-2 nitro group.
Given the powerful deactivating and meta-directing nature of the two nitro groups, any potential electrophilic attack would be strongly disfavored. Theoretical calculations, such as the mapping of the molecular electrostatic potential (MEP) or the calculation of Fukui functions, could provide a more quantitative prediction of the most likely site for electrophilic attack, however improbable. Such calculations would likely confirm that the positions meta to the nitro groups (positions 5 and 6 relative to the morpholin-3-one substituent) are the least deactivated.
Experimental Considerations:
There is a conspicuous absence of experimental data for electrophilic aromatic substitution reactions on this compound in the scientific literature. This is consistent with the profound deactivation of the aromatic ring. The conditions required to effect electrophilic substitution would likely be so severe that they would lead to the degradation of the molecule rather than the desired substitution. The vast majority of reactions involving the dinitrophenyl group in similar compounds are nucleophilic aromatic substitutions, where a nucleophile replaces one of the nitro groups or another suitable leaving group.
Spectroscopic and Structural Characterization Methodologies for 4 2,4 Dinitrophenyl Morpholin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(2,4-dinitrophenyl)morpholin-3-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Proton (1H) NMR Analysis for Chemical Shift and Coupling Constant Assignments
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the dinitrophenyl ring and the aliphatic protons of the morpholin-3-one (B89469) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro groups and the carbonyl group.
The protons on the dinitrophenyl ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitro groups. The proton ortho to the morpholinyl substituent and meta to a nitro group would likely be the most downfield, followed by the proton ortho to two nitro groups, and the proton meta to the morpholinyl group. The coupling constants (J) between these aromatic protons would be characteristic of their relative positions (ortho, meta, para).
The protons of the morpholin-3-one ring are expected in the upfield region (typically δ 3.0-5.0 ppm). The methylene (B1212753) protons adjacent to the nitrogen atom and the carbonyl group will have different chemical shifts due to the varying electronic environments. The protons adjacent to the oxygen atom will also have a characteristic chemical shift.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3' | 8.8 - 9.0 | d | ~2.5 (meta) |
| H-5' | 8.4 - 8.6 | dd | ~9.0 (ortho), ~2.5 (meta) |
| H-6' | 7.5 - 7.7 | d | ~9.0 (ortho) |
| H-2 (morpholinone) | 4.2 - 4.4 | t | |
| H-5 (morpholinone) | 3.8 - 4.0 | t |
Carbon (13C) NMR Analysis and Correlation Spectroscopy (COSY, HSQC, HMBC)
The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the morpholin-3-one ring is expected to have a chemical shift in the range of δ 165-175 ppm. The aromatic carbons will appear between δ 115-150 ppm, with the carbons attached to the nitro groups being the most downfield. The aliphatic carbons of the morpholin-3-one ring will be in the upfield region, typically δ 40-70 ppm.
Two-dimensional NMR techniques are crucial for confirming the assignments made from the 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org It would be used to confirm the connectivity of the protons within the morpholin-3-one ring and the coupling relationships between the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov This allows for the unambiguous assignment of each carbon atom that has attached protons. sdsu.edu
Advanced NMR Techniques for Stereochemical and Conformational Analysis
For molecules with stereocenters or conformational flexibility, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. These experiments provide information about the spatial proximity of protons. In the case of this compound, these techniques could be used to study the conformation of the morpholin-3-one ring and the rotational barrier around the C-N bond connecting the two rings.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the following functional groups:
N-O stretching of the nitro groups: Two strong bands are expected, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1340-1360 cm⁻¹).
C=O stretching of the amide (lactam) in the morpholin-3-one ring: A strong absorption band is anticipated in the region of 1670-1700 cm⁻¹.
C-N stretching: Bands for the aromatic C-N and aliphatic C-N bonds would be present.
Aromatic C-H stretching: These would appear above 3000 cm⁻¹.
Aliphatic C-H stretching: These would appear just below 3000 cm⁻¹.
C-O-C stretching of the morpholine (B109124) ether linkage: A characteristic band is expected around 1100-1200 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the nitro groups are typically strong in the Raman spectrum. Aromatic ring vibrations are also usually prominent.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |
| C=O stretch (amide) | 1700 - 1670 | 1700 - 1670 |
| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |
| Asymmetric NO₂ stretch | 1560 - 1520 | Weak |
| Symmetric NO₂ stretch | 1360 - 1340 | Strong |
| C-N stretch | 1300 - 1200 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₁₀H₉N₃O₅, which corresponds to a molecular weight of 251.19 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. researchgate.net The morpholin-3-one ring could undergo cleavage, leading to characteristic fragment ions. researchgate.net
Expected fragmentation pathways could include:
Loss of a nitro group (NO₂) to give a fragment ion at m/z 205.
Loss of NO followed by CO.
Cleavage of the morpholin-3-one ring, for example, through a retro-Diels-Alder type reaction or cleavage at the amide bond.
Fragmentation of the dinitrophenyl ring itself.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The primary chromophore in this compound is the dinitrophenyl group.
The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. mu-varna.bg Based on data for similar compounds like 2,4-dinitrophenol, absorption maxima (λ_max) are anticipated. researchgate.net These absorptions are due to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro groups and the carbonyl group. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
A detailed crystallographic analysis of this compound is not available in the current body of scientific literature. Single-crystal X-ray diffraction studies, which are essential for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state, have not been reported for this specific compound.
Consequently, key information remains undetermined, including:
Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice are unknown.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell have not been measured.
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the shape of the molecule in the crystalline state, such as the conformation of the morpholin-3-one ring and the relative orientation of the dinitrophenyl substituent, have not been experimentally verified.
Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that govern the packing of molecules in the crystal lattice have not been characterized.
Without experimental crystallographic data, a definitive description of the solid-state architecture and packing motifs of this compound cannot be compiled.
Computational and Theoretical Investigations of 4 2,4 Dinitrophenyl Morpholin 3 One
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. cmu.edu DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are widely employed for geometry optimization and the analysis of electronic properties. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 4-(2,4-dinitrophenyl)morpholin-3-one, this involves identifying the lowest energy conformer. The morpholin-3-one (B89469) ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net The orientation of the 2,4-dinitrophenyl group relative to the morpholine (B109124) ring is also critical. DFT calculations can map the potential energy surface by systematically rotating the single bond connecting the two ring systems to identify the global energy minimum.
Thermodynamic parameters derived from these calculations, such as enthalpy and Gibbs free energy, can quantify the relative stability of different conformers. researchgate.net The most stable, optimized structure serves as the foundation for all subsequent computational analyses.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
For this compound, the HOMO is likely localized on the electron-rich morpholin-3-one moiety, while the electron-withdrawing nature of the dinitrophenyl group suggests the LUMO will be concentrated on this part of the molecule. This spatial separation indicates a potential for intramolecular charge transfer upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.60 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.55 | Indicates the molecule's kinetic stability and reactivity thaiscience.info |
| Ionization Potential (I) | 7.15 | Energy required to remove an electron from the HOMO materialsciencejournal.org |
| Electron Affinity (A) | 2.60 | Energy released when an electron is added to the LUMO materialsciencejournal.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronic excited states. researchgate.netresearchgate.net It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (intensities). faccts.dechemrxiv.org
Starting from the DFT-optimized ground state geometry, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). materialsciencejournal.org For this compound, the primary electronic transitions are expected to be from orbitals on the morpholine ring (HOMO) to orbitals on the dinitrophenyl ring (LUMO), characteristic of charge-transfer bands. The accuracy of TD-DFT predictions depends on the choice of the functional and can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | 355 | 0.45 | HOMO → LUMO |
| S2 | 298 | 0.12 | HOMO-1 → LUMO |
| S3 | 265 | 0.28 | HOMO → LUMO+1 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized molecules. nih.gov DFT calculations can accurately predict both NMR chemical shifts and vibrational frequencies.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. compchemhighlights.orgnih.gov Calculated shifts are typically referenced against a standard compound (e.g., Tetramethylsilane) and can be compared with experimental data to confirm the assigned structure. github.io This is particularly useful for assigning specific signals to protons and carbons within the morpholine and dinitrophenyl rings.
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. materialsciencejournal.org These calculated frequencies often have a systematic error, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net This analysis helps in assigning specific vibrational modes, such as the C=O stretch of the lactam, the N-O stretches of the nitro groups, and the C-H vibrations of the aromatic and aliphatic rings.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|---|
| N-H Stretch (if applicable) | 3450 | 3312 | 3300 |
| C-H Stretch (Aromatic) | 3105 | 2981 | 2975 |
| C=O Stretch (Lactam) | 1725 | 1656 | 1660 |
| NO2 Asymmetric Stretch | 1580 | 1517 | 1520 |
| NO2 Symmetric Stretch | 1365 | 1310 | 1315 |
Mechanistic Modeling of Reaction Pathways and Transition States
DFT calculations are essential for exploring chemical reaction mechanisms, allowing for the identification of transition states (TS) and the calculation of activation energies. ethz.ch This provides a detailed understanding of reaction feasibility and kinetics. For this compound, one could model its synthesis, such as the nucleophilic aromatic substitution reaction between a morpholin-3-one precursor and 1-chloro-2,4-dinitrobenzene (B32670).
Computational modeling involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. arxiv.org Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. nih.gov The calculated energy barrier (activation energy) provides a quantitative measure of how fast the reaction is likely to proceed.
Non-Covalent Interaction (NCI) Analysis and Energy Framework Calculations
Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking play a critical role in determining the supramolecular structure and crystal packing of a molecule. nih.gov NCI analysis is a computational technique that visualizes these weak interactions in real space. nih.gov It generates isosurfaces that are color-coded to distinguish between attractive (e.g., hydrogen bonds, blue/green) and repulsive (e.g., steric clashes, red) interactions.
For this compound, NCI analysis could reveal:
Intramolecular interactions: A potential weak hydrogen bond between a C-H on the morpholine ring and an oxygen atom of the ortho-nitro group.
Intermolecular interactions: In a simulated crystal lattice, NCI analysis would highlight π-π stacking between the electron-deficient dinitrophenyl rings of adjacent molecules and C-H···O hydrogen bonds that stabilize the crystal packing. researchgate.netscispace.com
Energy framework calculations further quantify the interaction energies between molecules in a crystal, providing a visual and energetic map of the forces governing the solid-state architecture.
Derivatization and Chemical Modification Strategies Based on 4 2,4 Dinitrophenyl Morpholin 3 One
Modification of the Dinitrophenyl Moiety
The dinitrophenyl group is a highly functionalized and reactive component of the molecule, offering significant opportunities for chemical alteration, primarily through the transformation of its nitro groups.
Reduction of Nitro Groups to Amino Groups
The conversion of the nitro groups on the aromatic ring to amino groups is a fundamental and powerful derivatization strategy. This transformation drastically alters the electronic properties of the phenyl ring and introduces nucleophilic centers that can be used for further functionalization. A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a widely employed and efficient method. For instance, the reduction of the related compound 4-(4-nitrophenyl)morpholin-3-one (B139987) to 4-(4-aminophenyl)morpholin-3-one (B139978) is successfully achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This process is typically carried out in solvents like ethanol (B145695) or aqueous acetic acid under hydrogen overpressure. google.comchemicalbook.com It is a clean and high-yielding reaction, making it suitable for large-scale synthesis. google.com
Other established methods for nitro group reduction include the use of metals in acidic media, such as iron, tin, or tin(II) chloride in the presence of hydrochloric acid. wikipedia.orgnih.gov Additionally, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of a catalyst can also be effective. quickcompany.in
In the case of dinitro compounds, selective reduction of one nitro group over the other can sometimes be achieved by carefully choosing the reagents and reaction conditions. For example, in 2,4-dinitrotoluene, the 4-nitro group can be selectively reduced using alkaline sulfides due to electronic effects. stackexchange.com Similar selectivity could potentially be explored for 4-(2,4-dinitrophenyl)morpholin-3-one to yield mono-amino derivatives, thereby increasing the range of possible synthetic intermediates.
| Reagent/Catalyst System | Typical Conditions | Comments | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Solvents: Ethanol, Acetic Acid, THF; Temperature: 20-80°C; Pressure: 1-5 bar H₂ | High yield, clean reaction, suitable for industrial scale. Reduces both nitro groups. | google.com |
| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents, reflux temperature. | Classic and cost-effective method. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) / Acid (HCl) | Acidic medium, often used for complete reduction. | Common laboratory-scale method. | wikipedia.orgnih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems. | Can offer chemoselectivity in some cases. | wikipedia.org |
| Ammonium Formate / Catalyst (e.g., Pd/C) | Transfer hydrogenation method, avoids handling of H₂ gas. | Mild reaction conditions. | quickcompany.in |
Further Functionalization of Reduced or Modified Aromatic Rings
The creation of 4-(2,4-diaminophenyl)morpholin-3-one (B57102) from the reduction of the parent compound opens up extensive possibilities for subsequent chemical modifications. The resulting aromatic diamine is a versatile intermediate. nih.gov The two amino groups can undergo a range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This can be done selectively on one or both amino groups.
Diazotization and Sandmeyer Reactions: One or both amino groups can be converted into diazonium salts, which are highly useful intermediates. These salts can be subsequently replaced by a wide variety of functional groups, including halogens, cyano, hydroxyl, and aryl groups.
Condensation Reactions: The diamine can react with 1,2-dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as imidazoles or quinoxalines, fused to the existing phenyl ring. The reaction of diamines with acid chlorides can also lead to the formation of new heterocyclic structures. nih.gov
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
These functionalization strategies allow for the attachment of various substituents to the aromatic ring, significantly diversifying the molecular architecture originating from the this compound scaffold.
Functionalization at the Morpholin-3-one (B89469) Ring
The morpholin-3-one ring, while generally stable, also possesses sites for chemical modification, allowing for changes to the heterocyclic portion of the molecule.
Selective Alkylation and Acylation Reactions
In the parent compound, the nitrogen atom of the morpholin-3-one ring is part of a tertiary amide, as it is bonded to the dinitrophenyl group. Therefore, direct N-alkylation or N-acylation is not feasible. However, functionalization can be targeted at the carbon atoms of the ring, particularly the α-carbon adjacent to the carbonyl group (C-2 position) or the carbon at the C-3 position.
One documented strategy involves the reaction of morpholin-3-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride, which leads to the formation of tetraethyl (morpholine-3,3-diyl)bisphosphonate. nih.gov This demonstrates that the C-3 position, adjacent to both the ring oxygen and the nitrogen, can be functionalized. While this specific reaction was performed on N-unsubstituted or N-protected morpholin-3-ones, it highlights a potential reaction pathway for modifying the carbon skeleton of the ring system. Similar strategies could be adapted for the N-dinitrophenyl derivative, potentially involving activation of the α-carbon positions for subsequent nucleophilic attack or condensation reactions.
Ring-Opening and Ring-Closing Metathesis Strategies
Structural modifications to the heterocyclic ring itself can be achieved through ring-opening or ring-closing strategies.
Ring-Opening Strategies: The morpholin-3-one ring is a cyclic amide (a lactam) and can be opened through hydrolysis under strong acidic or basic conditions, which would cleave the amide bond to yield an amino acid derivative. The stability of the N-aryl bond would influence the feasibility and outcome of such reactions. Ring-opening reactions of strained heterocycles like aziridines are common, but the six-membered morpholin-3-one ring is significantly more stable, requiring more forcing conditions for cleavage. nih.govnih.gov
Ring-Closing Metathesis (RCM) Strategies: Ring-closing metathesis is a powerful tool for the synthesis of unsaturated rings, including heterocyclic systems. wikipedia.org While RCM cannot be directly applied to the saturated this compound, it represents a key strategy for synthesizing analogues with modified ring structures. For example, a precursor containing an N-(2,4-dinitrophenyl)amino group and two terminal alkene tethers could be cyclized using a Grubbs or Schrock catalyst to form an unsaturated morpholinone analogue. acs.orgresearchgate.net Subsequent reduction of the double bond would yield a saturated, substituted morpholin-3-one ring. This approach allows for the construction of a wide variety of substituted morpholinone rings that can then be attached to the dinitrophenyl moiety, providing access to a library of analogues not easily accessible through direct modification.
Development of Hybrid Chemical Structures Incorporating this compound as a Building Block
The this compound scaffold, particularly after reduction of its nitro groups, serves as an excellent building block for the synthesis of larger, hybrid molecules. A hybrid molecule is a chemical entity that combines two or more distinct pharmacophores or structural motifs to create a new compound with potentially enhanced or novel properties. mdpi.comnih.gov
The key intermediate, 4-(4-aminophenyl)morpholin-3-one, is a well-known precursor in the synthesis of the anticoagulant drug Rivaroxaban. google.comtdcommons.org In this synthesis, the amino group of the 4-(4-aminophenyl)morpholin-3-one is used as a nucleophile to become part of a more complex oxazolidinone ring system, which is then linked to a thiophenecarboxamide moiety. This is a prime example of how the aminophenyl-morpholinone structure acts as a foundational scaffold.
Derivatization for Enhanced Spectroscopic Properties or Analytical Purposes
While specific research on the derivatization of this compound for enhanced spectroscopic properties or analytical purposes is not extensively documented in publicly available literature, the chemical structure of the compound offers several potential sites for modification. Derivatization strategies can be theoretically applied to its distinct functional moieties: the 2,4-dinitrophenyl group and the morpholin-3-one ring system. Such modifications are generally aimed at introducing or enhancing chromophoric or fluorophoric properties, or improving its suitability for specific analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The primary motivations for derivatizing this compound would be to:
Increase the molar absorptivity for UV-Vis spectrophotometry.
Introduce fluorescence for spectrofluorimetric analysis, thereby increasing sensitivity and selectivity.
Improve volatility for analysis by gas chromatography.
Enhance ionization efficiency for mass spectrometry.
Potential Derivatization Strategies
Based on the functional groups present in this compound, several derivatization reactions can be postulated.
Modification of the 2,4-Dinitrophenyl Moiety:
The electron-withdrawing nature of the two nitro groups on the phenyl ring makes it a key site for certain chemical modifications.
Reduction of Nitro Groups: One of the most straightforward derivatization approaches involves the selective or complete reduction of the nitro groups to amino groups. This transformation can significantly alter the spectroscopic properties of the molecule. The resulting amino groups can then be further derivatized. For instance, they can be reacted with fluorescent tagging agents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) to produce highly fluorescent derivatives. This two-step derivatization can dramatically lower the limit of detection in analytical methods.
Nucleophilic Aromatic Substitution: Although the dinitrophenyl system is relatively stable, under certain conditions, nucleophilic aromatic substitution could be employed to replace one of the nitro groups or a hydrogen atom on the ring with a functional group that enhances spectroscopic detection.
Modification of the Morpholin-3-one Ring:
The morpholin-3-one ring contains a lactam (cyclic amide) functionality and methylene (B1212753) groups that could potentially be targeted for derivatization.
Ring Opening: The lactam ring can be hydrolyzed under acidic or basic conditions to yield an amino acid derivative. The newly formed carboxylic acid and secondary amine functionalities would then be available for a wide range of derivatization reactions. For example, the carboxylic acid could be esterified with a fluorescent alcohol, and the amine could be acylated with a chromophoric or fluorophoric acyl chloride.
Alpha-Functionalization: The methylene carbon adjacent to the carbonyl group (C2 position) could be a target for functionalization. Reactions such as alpha-halogenation followed by substitution with a chromophoric or fluorophoric nucleophile could be envisioned.
Conceptual Derivatization Reactions and Their Spectroscopic Implications
The following table outlines some of the potential derivatization strategies for this compound and the expected impact on its spectroscopic and analytical properties. It is important to note that these are theoretical pathways and would require experimental validation.
| Target Moiety | Derivatization Reaction | Reagent(s) | Resulting Functional Group | Expected Spectroscopic/Analytical Enhancement |
| 2,4-Dinitrophenyl | Reduction of Nitro Groups | e.g., SnCl₂/HCl, H₂/Pd-C | Amino Groups (-NH₂) | Shift in UV-Vis absorption; enables further derivatization with fluorophores. |
| Resulting Amino Groups | Dansylation | Dansyl Chloride | Sulfonamide | Introduction of strong fluorescence for high-sensitivity detection. |
| Resulting Amino Groups | Acylation with Fluorophore | e.g., NBD-Cl | N-Aryl Amine | Formation of a highly colored and fluorescent derivative. |
| Morpholin-3-one Ring | Lactam Hydrolysis (Ring Opening) | Acid or Base | Carboxylic Acid and Secondary Amine | Creates new sites for derivatization; alters polarity for chromatographic separation. |
| Resulting Carboxylic Acid | Esterification with Fluorophore | e.g., 4-Bromomethyl-7-methoxycoumarin | Fluorescent Ester | Enables sensitive detection by fluorescence in HPLC. |
| Alpha-Carbon (to C=O) | Alpha-Bromination followed by Substitution | NBS, then a fluorescent nucleophile | Substituted Morpholin-3-one | Potential for introducing a spectroscopic tag directly on the ring. |
These derivatization strategies, by altering the electronic and structural properties of this compound, could significantly enhance its detectability and quantification in various analytical applications. The choice of a specific derivatization method would depend on the analytical technique to be employed and the required sensitivity and selectivity. Further research would be necessary to optimize reaction conditions and characterize the resulting derivatives.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Methodologies for Analog Development
Future research could prioritize the development of efficient and scalable synthetic routes to 4-(2,4-Dinitrophenyl)morpholin-3-one and its analogs. Drawing inspiration from the synthesis of similar structures, methodologies could be explored that involve the condensation of morpholin-3-one (B89469) with 1-fluoro-2,4-dinitrobenzene (B121222) or related electrophilic aromatic compounds. mdpi.comgoogle.com Investigations into various solvent systems, bases, and reaction temperatures would be crucial to optimize yield and purity. Furthermore, the development of one-pot synthesis procedures could enhance the efficiency of producing a library of analogs with diverse substitution patterns on both the morpholinone and phenyl rings, facilitating structure-activity relationship (SAR) studies.
In-Depth Mechanistic Studies of Specific Reactions
Once synthetic pathways are established, in-depth mechanistic studies of reactions involving this compound would be a logical next step. For instance, nucleophilic aromatic substitution reactions are fundamental to its synthesis, and kinetic studies could elucidate the reaction order, rate constants, and the influence of substituents on the reaction rate. scirp.org Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to map the reaction coordinates, identify transition states, and calculate activation energies, providing a theoretical framework to complement experimental findings. mdpi.com Such studies would not only deepen the understanding of the reactivity of this specific compound but also contribute to the broader knowledge of reaction mechanisms in physical organic chemistry.
Advanced Spectroscopic Characterization of Complex Derivatives
The synthesis of novel derivatives of this compound would necessitate their thorough characterization using advanced spectroscopic techniques. While standard techniques like ¹H and ¹³C NMR would provide basic structural information, more complex derivatives may require two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all signals. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. In cases where crystalline materials can be obtained, single-crystal X-ray diffraction would provide definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details of the morpholinone ring. nih.govnih.gov
Integration of Machine Learning and AI in Predictive Chemical Studies
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for accelerating research on this compound and its derivatives. By generating a dataset of synthesized analogs and their experimentally determined properties, ML models could be trained to predict various chemical and physical characteristics, such as solubility, reactivity, and potential biological activity. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with specific outcomes. acs.org This predictive capability could guide the rational design of new analogs with desired properties, prioritizing synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.net
Potential as Model Compounds for Fundamental Organic Chemistry Research
This compound and its derivatives could serve as valuable model compounds for fundamental research in organic chemistry. The presence of the electron-withdrawing dinitrophenyl group significantly influences the electronic properties of the morpholinone moiety, making these compounds interesting substrates for studying reaction mechanisms, electronic effects, and conformational analysis. For example, they could be used to investigate the principles of nucleophilic aromatic substitution, explore the conformational preferences of the morpholin-3-one ring system, or study the impact of steric and electronic factors on reactivity. Their well-defined structure would allow for systematic modifications and the study of how these changes affect molecular properties and behavior.
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-Dinitrophenyl)morpholin-3-one?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholin-3-one derivatives can be synthesized by reacting morpholine precursors with 2,4-dinitrophenyl halides under basic conditions. Evidence from related compounds (e.g., 4-(4-nitrophenyl)morpholin-3-one, CAS 446292-04-2) suggests that substitution reactions in polar aprotic solvents like DMSO or DMF at controlled temperatures (25–60°C) yield optimal results . Purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the product.
Q. How can the purity of this compound be assessed after synthesis?
Standard analytical techniques include:
- HPLC/GC-MS : To confirm molecular weight and detect impurities.
- Melting Point Analysis : Consistency with literature values (if available).
- Spectroscopic Methods :
- UV-Vis Spectroscopy : The dinitrophenyl group absorbs strongly at λ = 370–445 nm, allowing quantification of yield and purity .
- NMR (¹H/¹³C) : Characteristic peaks for the morpholinone ring (δ ~3.5–4.5 ppm for protons) and aromatic dinitrophenyl signals (δ ~8.0–9.0 ppm) confirm structural integrity .
Advanced Research Questions
Q. How can spectrophotometric methods be optimized to monitor reactions involving this compound?
The dinitrophenyl (Dnp) group’s strong absorbance in the visible range enables real-time reaction monitoring. For example:
- Kinetic Studies : Track the appearance/disappearance of the Dnp chromophore at λ = 370 nm or 445 nm in DMSO or ethanol .
- Quenching Assays : In enzyme-substrate systems, the Dnp group acts as a fluorescence quencher. Pairing it with a donor fluorophore (e.g., fluorescein) allows Förster Resonance Energy Transfer (FRET)-based monitoring of enzymatic cleavage .
Q. What mechanistic insights can be gained from studying substituent effects on the dinitrophenyl moiety?
Substituents on the dinitrophenyl group influence electronic and steric properties:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance stability in nucleophilic aromatic substitution but reduce reactivity in reductive environments.
- Steric Effects : Bulky substituents at the 2- or 4-positions may hinder morpholinone ring formation, requiring optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) .
Comparative studies with analogs like 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) reveal how electronic modulation affects biological activity or catalytic applications .
Q. How can this compound be applied in biochemical assays?
The Dnp group is widely used as a quencher in FRET-based probes. Example applications:
- Protease Activity Assays : Design substrates with a fluorescent donor (e.g., Mca [(7-methoxycoumarin-4-yl)acetyl]) linked to Dnp. Proteolytic cleavage disrupts FRET, increasing fluorescence intensity .
- Antimicrobial Studies : Structural analogs (e.g., Dnp-pyrazolone hybrids) demonstrate antimicrobial activity, suggesting potential for derivatizing this compound to explore structure-activity relationships .
Q. What are the challenges in analyzing conflicting spectral data for this compound?
Discrepancies in UV-Vis or NMR spectra may arise from:
- Solvent Effects : DMSO can shift absorption maxima by 10–20 nm compared to ethanol .
- Tautomerism : The morpholinone ring may exhibit keto-enol tautomerism, altering NMR peak splitting patterns. Use deuterated solvents and variable-temperature NMR to resolve ambiguities .
- Impurity Interference : Trace byproducts (e.g., unreacted dinitrophenyl halides) require rigorous purification and cross-validation via high-resolution mass spectrometry (HRMS) .
Methodological Notes
- Safety : The nitro groups pose explosion risks under high heat or friction. Handle with inert solvents and avoid metal catalysts in reduction reactions .
- Data Reproducibility : Document solvent purity, reaction atmosphere (N₂/air), and spectrometer calibration parameters to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
